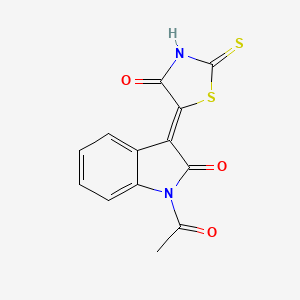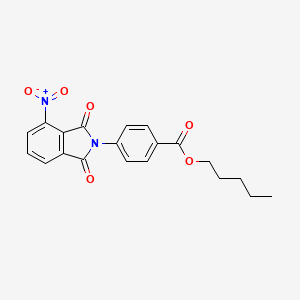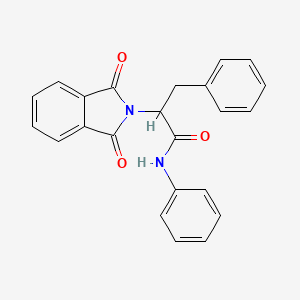
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-: is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Thiazol, 2-(2-Perhydroazepinylidenamino)-4-phenyl- beinhaltet typischerweise mehrstufige organische Reaktionen. Übliche Synthesewege können umfassen:
Bildung des Thiazolrings: Dies kann durch die Hantzsch-Thiazol-Synthese erreicht werden, die die Cyclisierung von α-Halogenketonen mit Thioamiden beinhaltet.
Einführung der Phenylgruppe:
Anlagerung der Perhydroazepinylidenaminogruppe: Dieser Schritt könnte die Reaktion des Thiazolzwischenprodukts mit einem geeigneten Amin-Derivat unter bestimmten Bedingungen beinhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, kontrollierte Reaktionsumgebungen und Reinigungstechniken wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Thiazol, 2-(2-Perhydroazepinylidenamino)-4-phenyl-: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen könnten zur Bildung von Dihydrothiazolen führen.
Substitution: Die Phenylgruppe und der Thiazolring können an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte Oxidation zu Sulfoxiden führen, während Substitution verschiedene funktionelle Gruppen am Thiazolring oder an der Phenylgruppe einführen könnte.
Wissenschaftliche Forschungsanwendungen
Thiazol, 2-(2-Perhydroazepinylidenamino)-4-phenyl-:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Potenzieller Einsatz bei der Untersuchung von Enzymwirkungen und Proteinbindungen.
Medizin: Mögliche Anwendungen in der Arzneimittelentwicklung, insbesondere für Verbindungen, die auf bestimmte biologische Pfade abzielen.
Industrie: Verwendung bei der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von Thiazol, 2-(2-Perhydroazepinylidenamino)-4-phenyl- hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit molekularen Zielen wie Enzymen oder Rezeptoren interagieren und so biochemische Pfade beeinflussen. Die Perhydroazepinylidenaminogruppe könnte eine Rolle bei der Bindung an bestimmte Stellen spielen, während der Thiazolring an Elektronentransfer oder Stabilisierung reaktiver Zwischenprodukte beteiligt sein könnte.
Wissenschaftliche Forschungsanwendungen
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Possible applications in drug development, particularly for compounds targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The perhydroazepinylidenamino group could play a role in binding to specific sites, while the thiazole ring might be involved in electron transfer or stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazol, 2-Aminothiazol: Ein einfacheres Thiazol-Derivat mit Anwendungen in der Pharmazie.
Thiazol, 4-Phenylthiazol: Ähnliche Struktur, aber ohne die Perhydroazepinylidenaminogruppe.
Benzothiazol: Enthält einen kondensierten Benzolring, der unterschiedliche chemische Eigenschaften bietet.
Einzigartigkeit
Thiazol, 2-(2-Perhydroazepinylidenamino)-4-phenyl-: ist aufgrund des Vorhandenseins der Perhydroazepinylidenaminogruppe einzigartig, die im Vergleich zu anderen Thiazol-Derivaten eine unterschiedliche chemische Reaktivität und biologische Aktivität vermitteln kann.
Eigenschaften
Molekularformel |
C15H17N3S |
|---|---|
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
4-phenyl-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N3S/c1-3-7-12(8-4-1)13-11-19-15(17-13)18-14-9-5-2-6-10-16-14/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18) |
InChI-Schlüssel |
AXONBKLGUAWURH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NCC1)NC2=NC(=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)

![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)


![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)

![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
